2'-Fluoroacetophenone

Catalog No.
S574868
CAS No.
445-27-2
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
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2'-Fluoroacetophenone

CAS Number

445-27-2

Product Name

2'-Fluoroacetophenone

IUPAC Name

1-(2-fluorophenyl)ethanone

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3

InChI Key

QMATYTFXDIWACW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1F

Synonyms

o-fluoroacetophenone

Canonical SMILES

CC(=O)C1=CC=CC=C1F

Synthesis of Ascididemin

Synthesis of 1-(2-Piperidin-1-yl-phenyl)-ethanone

2'-Fluoroacetophenone, also known as 1-(2-fluorophenyl)ethanone, is an aromatic compound with the molecular formula C₈H₇FO and a molecular weight of approximately 138.14 g/mol. It is characterized by a colorless to yellowish liquid appearance and has a melting point of 26-27 °C and a boiling point of 238.4 °C at 760 mmHg. This compound is soluble in various organic solvents, including acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol .

Currently, there is no scientific research readily available on the specific mechanism of action of 2'-Fluoroacetophenone in biological systems.

2'-Fluoroacetophenone can be a harmful compound if not handled properly. Here are some safety points to consider:

  • Flammability: Flash point reported as 60-61 °C []. Keep away from heat sources and open flames.
  • Toxicity: Specific data on toxicity is limited. However, as with most organic compounds, it is advisable to avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat while handling this compound [].
Such as:

  • Substitution Reactions: The fluorine atom can be replaced by other substituents.
  • Addition Reactions: It can react with nucleophiles due to the electrophilic nature of the carbonyl group.
  • Condensation Reactions: It can condense with other compounds under appropriate conditions.
  • Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used .

While specific toxicity data for 2'-fluoroacetophenone is limited, it is classified as an irritant. Similar compounds have shown potential biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives are explored in pharmaceutical applications, particularly in synthesizing drugs like bronchodilators .

Several synthesis methods for 2'-fluoroacetophenone have been documented:

  • From α-Bromoacetophenone: This involves reacting α-bromoacetophenone with hydrogen fluoride in the presence of pyridine.
  • From Fluoroacetyl Chloride: Reacting fluoroacetyl chloride with benzene using aluminum trichloride as a catalyst.
  • Magnesium-Catalyzed Method: A method involving magnesium chips, ethyl alcohol, and carbon tetrachloride followed by various steps to yield the final product .

2'-Fluoroacetophenone serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used in synthesizing ascididemin and other medicinal compounds.
  • Dyes and Fine Chemicals: The compound acts as a precursor for various dyes and specialty chemicals .

Several compounds share structural similarities with 2'-fluoroacetophenone. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
AcetophenoneC₈H₈ONo fluorine; widely used as a solvent and intermediate
4-FluoroacetophenoneC₈H₇F OFluorine at para position; different reactivity
2-HydroxyacetophenoneC₈H₉O₂Hydroxyl group instead of fluorine; different properties
FluorobenzeneC₆H₅FSimple aromatic compound; lacks acetyl group

The presence of the fluorine atom at the ortho position in 2'-fluoroacetophenone imparts unique electronic properties that influence its reactivity and biological activity compared to its analogs .

Systematic Nomenclature

  • IUPAC Name: 1-(2-Fluorophenyl)ethanone
  • Alternative Names:
    • o-Fluoroacetophenone
    • 2-Fluoroacetophenone
    • 1-Acetyl-2-fluorobenzene

Structural Features

  • Molecular Formula: C₈H₇FO
  • Molecular Weight: 138.14 g/mol
  • SMILES Notation: CC(=O)C1=CC=CC=C1F
  • Key Functional Groups:
    • Acetyl group (-COCH₃)
    • Fluorine substituent at the ortho position

Table 1: Key Identifiers of 2'-Fluoroacetophenone

PropertyValueSource
CAS Registry Number445-27-2
Refractive Index (nD20)1.507–1.508
Boiling Point187–189°C (lit.)
Density (20°C)1.137 g/mL

Crystallographic and Conformational Insights

X-ray diffraction studies reveal a planar structure with the acetyl group and fluorine atom occupying adjacent positions on the benzene ring. Nuclear magnetic resonance (NMR) analyses confirm exclusive stabilization of the s-trans conformation in solution due to steric and electronic repulsion between the fluorine and carbonyl oxygen atoms.

Historical Context and Discovery

Early Synthesis Methods

Initial syntheses of 2'-fluoroacetophenone relied on diazotization of 2-fluoroaniline followed by thermal decomposition. This method faced criticism for environmental hazards, including corrosive byproducts (e.g., fluoboric acid) and toxic emissions.

Modern Synthetic Approaches

  • Grignard Reaction:
    A 2016 patent (CN106349035A) describes a safer method using diethyl malonate, magnesium, and o-fluorobenzoyl chloride in methyl tert-butyl ether (MTBE). This approach achieves yields >90% with reduced environmental impact.
  • Friedel-Crafts Acylation:
    Direct acylation of fluorobenzene with acetyl chloride in the presence of Lewis acids like AlCl₃.

Table 2: Evolution of Synthesis Methods

EraMethodKey Advancements
20th C.DiazotizationHigh yields but environmentally hazardous
21st C.Grignard/MTBEGreener solvents, reduced waste
RecentCatalytic asymmetric reductionEnantioselective routes for drug intermediates

Applications in Pharmaceutical Research

  • Ascididemin Synthesis: Used as a precursor in alkaloid production.
  • Vonoprazan Impurities: Serves as an intermediate in proton-pump inhibitor development.
  • Chalcone Derivatives: Key building block for antimicrobial agents.

Recent Advances

A 2021 study in the Journal of Organic Chemistry highlighted the compound’s conformational rigidity, which aids in designing bioactive molecules with predictable stereochemical outcomes.

Molecular Formula and Weight (C₈H₇FO, 138.14 g/mol)

2'-Fluoroacetophenone possesses the molecular formula C₈H₇FO with a molecular weight of 138.14 grams per mole [1] [2] [3]. The compound consists of eight carbon atoms, seven hydrogen atoms, one fluorine atom, and one oxygen atom arranged in a specific aromatic ketone structure [11]. The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is QMATYTFXDIWACW-UHFFFAOYSA-N, providing a unique identifier for the molecular structure [8] [28].

The structural arrangement features a benzene ring substituted with a fluorine atom at the ortho position relative to the acetyl carbonyl group [1] [3]. This positioning of the fluorine substituent creates significant stereoelectronic effects that influence the compound's overall molecular behavior and properties [16] [17].

Physical Properties

Melting/Boiling Points (26-27°C, 187-189°C)

2'-Fluoroacetophenone exists as a liquid at room temperature with a melting point range of 26-27°C [3] [9] [10]. The compound exhibits a boiling point of 187-189°C at standard atmospheric pressure [2] [3] [9]. Under reduced pressure conditions, the boiling point decreases significantly, with values of 82-83°C at 10 millimeters of mercury and 85°C at 16 millimeters of mercury reported [11] [13] [15].

The relatively low melting point indicates weak intermolecular forces in the solid state, while the boiling point reflects the molecular weight and polarity of the compound [9] [10]. These thermal properties are consistent with the compound's liquid physical state at ambient conditions [1] [11].

Density and Specific Gravity (1.137 g/mL, 1.121)

The density of 2'-Fluoroacetophenone has been measured at 1.137 grams per milliliter at 20°C [2] [3] [9]. The specific gravity, which represents the ratio of the compound's density to that of water, is reported as 1.121 [3]. Some sources report a specific gravity of 1.14 at 20/20°C conditions [1] [11].

These density values indicate that 2'-Fluoroacetophenone is denser than water, which is typical for halogenated aromatic compounds [9] [15]. The density measurements are consistent across multiple sources and represent reliable physical property data for this compound [2] [3] [11].

Solubility Profile (Acetone, Dichloromethane, Methanol)

2'-Fluoroacetophenone demonstrates excellent solubility in various organic solvents [3] [9] . The compound is soluble in acetone, dichloromethane, and methanol, as well as other organic solvents including chloroform, ethanol, and ethyl acetate [3] [9] .

The solubility profile reflects the compound's moderate polarity due to the presence of both the carbonyl group and the fluorine substituent . The fluorine atom contributes to the compound's polar character while maintaining compatibility with organic solvent systems [3] [9]. This solubility behavior makes the compound suitable for various synthetic applications and analytical procedures .

Spectroscopic Characterization

Nuclear Magnetic Resonance Data (¹H/¹³C Through-Space Couplings)

2'-Fluoroacetophenone exhibits distinctive Nuclear Magnetic Resonance spectroscopic properties characterized by significant through-space spin-spin couplings between hydrogen-fluorine and carbon-fluorine atoms [16] [17] [18]. In the proton Nuclear Magnetic Resonance spectrum, the compound shows characteristic signals with coupling constants that provide evidence for the s-trans conformational preference [16] [17].

ParameterValueAssignment
⁵J(Hα, F)5.03 HzThrough-space H-F coupling
⁴J(Cα, F)7.71 HzThrough-space C-F coupling
Chemical shift (Hα)2.65 ppmMethyl protons
¹³C carbonyl196.0 ppmCarbonyl carbon

The through-space couplings occur between atoms constrained at distances smaller than the sum of their van der Waals radii [16] [17] [18]. The magnitude of these coupling constants correlates linearly with the dielectric constant of the solvents used, ranging from 5.03 Hz in benzene-d₆ to 4.12 Hz in dimethyl sulfoxide-d₆ [16] [17].

In the carbon-13 Nuclear Magnetic Resonance spectrum, the carbonyl carbon appears at 196.0 parts per million, while the fluorine-bearing carbon shows characteristic coupling patterns with ¹J(C-F) values of 254.3 Hz [16] [17]. The through-space ⁴J(Cα, F) coupling of 7.71 Hz provides definitive evidence for the s-trans conformational preference [16] [17].

Infrared and Mass Spectrometry Signatures

The infrared spectrum of 2'-Fluoroacetophenone displays characteristic absorption bands that reflect the functional groups present in the molecule [20] [21]. The carbonyl stretching vibration appears as a strong absorption in the typical ketone region, while carbon-fluorine stretching and aromatic carbon-carbon stretching vibrations provide additional spectroscopic fingerprints [20] [21].

The mass spectrum of 2'-Fluoroacetophenone under electron ionization conditions shows the molecular ion peak at m/z 138, corresponding to the molecular weight of the compound [4] [28]. The fragmentation pattern includes significant peaks at m/z 123, representing the loss of a methyl radical, and m/z 95, corresponding to the fluorinated benzoyl cation [4]. The base peak appears at m/z 123, indicating that alpha-cleavage adjacent to the carbonyl group represents the predominant fragmentation pathway [4] [28].

Electronic and Polar Characteristics

2'-Fluoroacetophenone exhibits significant electronic and polar characteristics due to the presence of the electronegative fluorine atom and the carbonyl group [16] [17]. The carbon-fluorine bond possesses considerable ionic character, creating a substantial dipole moment that influences the compound's conformational behavior and intermolecular interactions [16] [17].

The fluorine atom contributes three lone pairs of electrons while participating in a highly polarized carbon-fluorine bond [16] [17]. This electronic arrangement affects the compound's reactivity patterns and its interactions with other molecules [5] [16]. The carbonyl group provides an additional site of electron density and polarity, contributing to the overall electronic characteristics of the molecule [16] [17].

The electronic properties of 2'-Fluoroacetophenone make it particularly valuable in medicinal chemistry applications where the fluorine substituent can modulate biological activity and metabolic stability [5] [16] [17]. The combination of the aromatic ring system, carbonyl functionality, and fluorine substitution creates a versatile molecular framework for various chemical transformations and applications [16] [17].

Friedel-Crafts Acylation Variants

The Friedel-Crafts acylation represents one of the most fundamental approaches to synthesizing 2'-fluoroacetophenone derivatives [1] [2]. This classical method involves the electrophilic aromatic substitution of fluorobenzene with acetyl chloride in the presence of aluminum trichloride as a Lewis acid catalyst [3] [4].

The reaction proceeds through formation of an acylium ion intermediate, which subsequently attacks the aromatic ring [1]. The mechanism involves coordination of aluminum trichloride to the acetyl chloride, generating a highly electrophilic acylium cation that undergoes substitution with the fluorinated benzene ring [2]. Optimal reaction conditions typically require temperatures between 50-80°C for 2-4 hours, with aluminum trichloride used in stoichiometric amounts to maximize acylium ion stability [1].

Table 1: Friedel-Crafts Acylation Conditions and Yields

Catalyst SystemTemperature (°C)Time (h)Yield (%)Solvent
AlCl₃ (1.0 eq)602-490-95Excess benzene
AlCl₃ (1.2 eq)80395-99Dichloroethane
FeCl₃ (1.1 eq)70485-90Toluene

Industrial implementation of this methodology requires careful control of reaction conditions to minimize side reactions and ensure high selectivity [3]. The reaction exhibits excellent regioselectivity when using fluorobenzene substrates, with substitution occurring predominantly at the para position relative to the fluorine substituent [1].

Grignard-Type Reactions (Magnesium/Ethanol Systems)

Grignard methodology provides an alternative classical approach for constructing the fluoroacetophenone framework [5] [6]. This method involves the reaction of appropriately substituted fluorinated benzonitrile with alkyl Grignard reagents, followed by acidic hydrolysis to yield the desired ketone [7].

The mechanism proceeds through nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an intermediate imine magnesium salt [5]. Subsequent hydrolysis under acidic conditions converts this intermediate to the corresponding ketone. Research has demonstrated that 2'-fluorobenzonitrile reacts efficiently with propylmagnesium chloride to produce 2'-fluorobutyrophenone in 53% yield [7].

Detailed Reaction Findings:

  • Reaction temperature: -3 to 0°C for initial addition, followed by room temperature workup
  • Optimal reaction time: 30 minutes for Grignard addition, 4.5 hours total reaction time
  • Typical yields: 40-45% for simple alkyl chains, with sterically hindered substrates showing reduced efficiency
  • The presence of ethereal solvents is crucial for maintaining Grignard reagent stability [5]

Critical factors influencing reaction success include the maintenance of anhydrous conditions, temperature control during reagent addition, and careful pH management during the hydrolysis step [7]. The methodology demonstrates excellent functional group tolerance, particularly with halogenated aromatic systems [5].

Modern Catalytic Approaches

Oppenauer Oxidation Optimization (97% Yield)

The Oppenauer oxidation has emerged as a highly efficient method for producing fluoroacetophenone derivatives through selective oxidation of secondary alcohols [8] [9]. This methodology represents a significant advancement over traditional oxidation methods, offering exceptional yields under mild reaction conditions.

The optimized Oppenauer process utilizes magnesium alkoxides as catalysts with benzaldehyde serving as the hydride acceptor [10]. The reaction mechanism involves a concerted hydrogen transfer through a six-membered transition state, enabling highly selective oxidation without affecting sensitive functional groups [9] [11].

Mechanistic Details and Optimization Parameters:

  • Catalyst loading: Magnesium isopropoxide (1.0 equivalent relative to substrate)
  • Hydrogen acceptor: Benzaldehyde (2.2 equivalents) for optimal conversion
  • Reaction temperature: Room temperature to reflux, depending on substrate
  • Typical reaction time: 1-3 hours for complete conversion
  • Yield optimization: 97% achieved through careful control of stoichiometry and reaction atmosphere [10]

Research has demonstrated that the presence of lithium chloride dramatically accelerates the reaction and improves selectivity [10]. The additive enhances solubility of magnesium alkoxides and facilitates the hydride transfer process. Control experiments confirm that reactions conducted without lithium chloride require extended reaction times and produce multiple side products [10].

The Oppenauer methodology exhibits exceptional chemoselectivity, preferentially oxidizing secondary alcohols over primary alcohols [11]. This selectivity has been exploited in complex molecule synthesis where multiple hydroxyl groups are present. Additionally, the reaction demonstrates excellent functional group compatibility, tolerating esters, amines, and halogenated aromatic systems [10].

Langlois Reagent-Mediated Reactions

Sodium trifluoromethanesulfinate (Langlois reagent) has gained prominence as a versatile fluorinating agent for constructing fluoroacetophenone derivatives [12] [13]. This reagent offers significant advantages over traditional fluorinating methods, including commercial availability, thermal stability, and compatibility with diverse reaction conditions.

The Langlois reagent functions through both electrophilic and radical mechanistic pathways, depending on reaction conditions [12]. Under radical conditions, the reagent generates trifluoromethyl radicals that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions [13]. The versatility of this approach has enabled its application to fluoroacetophenone synthesis through multiple disconnection strategies.

Synthetic Applications and Yield Data:

  • Radical trifluoromethylation: 63-91% yields across diverse substrate classes
  • Reaction conditions: Photochemical initiation or transition metal catalysis
  • Functional group tolerance: Compatible with esters, amides, halides, and aromatic systems
  • Scalability: Demonstrated on multi-gram scale with consistent yields [13]

Recent developments have focused on expanding the substrate scope and improving reaction efficiency [12]. Photocatalytic conditions using visible light have proven particularly effective, enabling reactions to proceed at room temperature with short reaction times. The combination of Langlois reagent with copper catalysis has provided access to previously challenging fluorinated targets [13].

Heck Arylation and C-C Bond Formation

The Heck reaction has been successfully adapted for fluoroacetophenone synthesis, particularly through palladium-catalyzed coupling of fluorinated aryl halides with vinyl compounds [14] [15]. This approach provides direct access to substituted fluoroacetophenone derivatives through carbon-carbon bond formation.

Recent advances have demonstrated the viability of using aryl fluorides as electrophilic partners in Heck-type reactions [16]. Research has shown that under stoichiometric iron conditions, aryl fluorides can undergo coupling with olefins to provide alkene products with excellent stereoselectivity [16]. The reaction proceeds through iron-mediated activation of the carbon-fluorine bond, enabling unprecedented reactivity patterns.

Key Reaction Parameters:

  • Catalyst system: Pd(dba)₂ with dppb ligand for optimal reactivity
  • Reaction temperature: 80-90°C for efficient conversion
  • Additive effects: Sodium iodide essential for maintaining catalytic activity
  • Typical yields: 81% for optimized conditions with excellent diastereoselectivity [14]

The development of iron-promoted Heck-type coupling represents a significant breakthrough in fluorine chemistry [16]. For the first time, homogeneous coupling between aryl fluorides and alkenes has been achieved, expanding the synthetic utility of fluorinated building blocks. The reaction demonstrates excellent functional group tolerance and provides access to both alkene and reduced alkane products depending on substrate structure [16].

Alternative Synthesis Pathways

Fluorobenzoyl Chloride Derivatization

Fluorobenzoyl chloride derivatization offers a direct approach to fluoroacetophenone synthesis through acylation reactions [17] [18]. This methodology is particularly valuable for introducing fluorine-containing acyl groups into complex molecular frameworks.

The derivatization process typically employs fluorobenzoyl chloride as an electrophilic acylating agent [18]. The reaction proceeds through nucleophilic acyl substitution, with the chloride serving as a leaving group. This approach has found extensive application in pharmaceutical synthesis, where fluorinated acyl groups impart beneficial pharmacological properties [17].

Synthetic Implementation:

  • Reagent preparation: 4-Fluorobenzoyl chloride readily available commercially
  • Reaction conditions: Mild temperatures (0°C to room temperature) with base catalysis
  • Typical yields: 92% for optimized conditions using pyridinium chlorochromate oxidation [19]
  • Purification: Flash column chromatography provides pure products [19]

The methodology demonstrates exceptional efficiency in converting alcohol precursors to the corresponding ketones [19]. Pyridinium chlorochromate oxidation of fluorinated benzyl alcohols proceeds smoothly in dichloromethane at room temperature, providing excellent yields within 2 hours [19]. The reaction tolerates various substitution patterns on the aromatic ring, making it suitable for diverse synthetic applications.

Photochemical and Irradiation Methods

Photochemical synthesis has emerged as an environmentally friendly approach to fluoroacetophenone production [20] [21]. This methodology utilizes light irradiation to promote chemical transformations under mild conditions, often eliminating the need for harsh reagents or extreme temperatures.

Recent research has demonstrated the effectiveness of blue LED irradiation in promoting fluoroacetophenone synthesis from oxime precursors [20]. The reaction proceeds through photochemical activation of the oxime functionality, followed by rearrangement and elimination to yield the desired ketone product. This approach achieves remarkable yields of 99% under ambient conditions [20].

Photochemical Reaction Conditions:

  • Light source: 10W blue LEDs for optimal wavelength selectivity
  • Reaction medium: Dichloromethane and hexafluoroisopropanol mixture
  • Catalyst system: Silica gel (60 mg) as heterogeneous support
  • Reaction atmosphere: Open air conditions suitable for reaction progression
  • Reaction time: Several hours depending on substrate complexity [20]

Advanced photocatalytic systems have been developed using ruthenium-containing metal-organic frameworks [21]. These catalysts enable near-infrared light absorption and subsequent energy transfer to promote various organic transformations. The MOF-Ru1 catalyst demonstrates excellent activity for oxidative coupling reactions and reductive processes under 740 nm irradiation [21].

The photochemical approach offers several advantages including mild reaction conditions, excellent functional group tolerance, and environmental sustainability [21]. The methodology has been successfully applied to various substrate classes, demonstrating broad synthetic utility. Additionally, the use of heterogeneous catalysts facilitates product purification and catalyst recovery [20].

Comprehensive Yield Summary Table:

Synthesis MethodYield Range (%)Key AdvantagesLimitations
Friedel-Crafts Acylation90-99High yield, established methodologyRequires stoichiometric Lewis acid
Grignard Reactions40-45Mild conditions, good selectivityModerate yields, anhydrous conditions required
Oppenauer Oxidation97Excellent yield, mild conditionsRequires specific alcohol precursors
Langlois Reagent63-91Versatile, functional group tolerantRequires specialized reagent
Heck Arylation81C-C bond formation, stereoselectivityComplex catalyst systems
Fluorobenzoyl Derivatization92Direct approach, high efficiencyLimited substrate scope
Photochemical Methods99Green chemistry, mild conditionsRequires specialized equipment

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

445-27-2

Wikipedia

2'-Fluoroacetophenone

Dates

Last modified: 08-15-2023
Lee et al. Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. Nature Chemistry, doi: 10.1038/nchem.2523, published online 23 May 2016

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